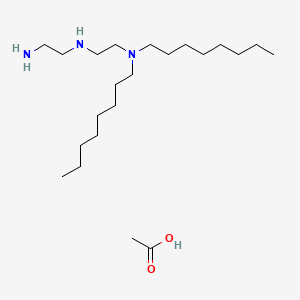
N'-(2-Aminoethyl)-N,N-dioctylethylenediamine acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-Aminoethyl)-N,N-dioctylethylenediamine acetate is a chemical compound that belongs to the class of ethylenediamine derivatives. This compound is characterized by its unique structure, which includes a 2-aminoethyl group and two octyl chains attached to an ethylenediamine backbone, with an acetate group as a counterion. It is used in various scientific and industrial applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Aminoethyl)-N,N-dioctylethylenediamine acetate typically involves the reaction of N,N-dioctylethylenediamine with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene at elevated temperatures. The resulting product is then treated with acetic acid to form the acetate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction. The purification of the final product is achieved through distillation or crystallization techniques to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N’-(2-Aminoethyl)-N,N-dioctylethylenediamine acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of N’-(2-aminoethyl)-N,N-dioctylethylenediamine oxide.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-substituted derivatives with various functional groups.
Scientific Research Applications
N’-(2-Aminoethyl)-N,N-dioctylethylenediamine acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals, surfactants, and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of N’-(2-Aminoethyl)-N,N-dioctylethylenediamine acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its amphiphilic nature allows it to interact with cell membranes, potentially affecting membrane-associated processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Tris(2-aminoethyl)amine: Another ethylenediamine derivative with three aminoethyl groups.
N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: A silane compound with similar aminoethyl functionality.
N-(2-aminoethyl)acetamide: A simpler derivative with an acetamide group.
Uniqueness
N’-(2-Aminoethyl)-N,N-dioctylethylenediamine acetate is unique due to its long octyl chains, which impart hydrophobic properties, making it suitable for applications requiring amphiphilic characteristics. This structural feature distinguishes it from other ethylenediamine derivatives, providing unique solubility and interaction properties.
Properties
CAS No. |
93839-39-5 |
|---|---|
Molecular Formula |
C22H49N3O2 |
Molecular Weight |
387.6 g/mol |
IUPAC Name |
acetic acid;N'-[2-(dioctylamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C20H45N3.C2H4O2/c1-3-5-7-9-11-13-18-23(20-17-22-16-15-21)19-14-12-10-8-6-4-2;1-2(3)4/h22H,3-21H2,1-2H3;1H3,(H,3,4) |
InChI Key |
FERXTBXIPLQHDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)CCNCCN.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


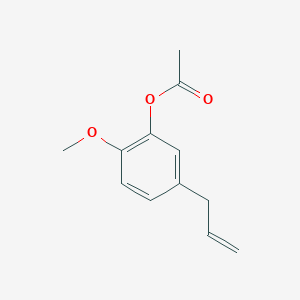

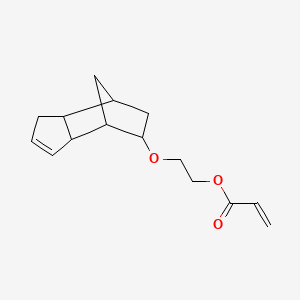

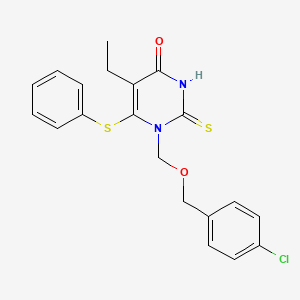
![Methyl 3,5,6-trimethoxybenzo[b]thiophene-2-carboxylate](/img/structure/B12680270.png)
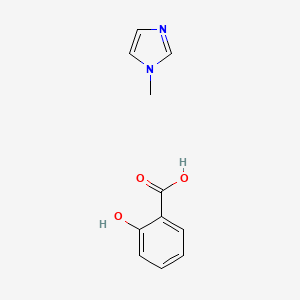


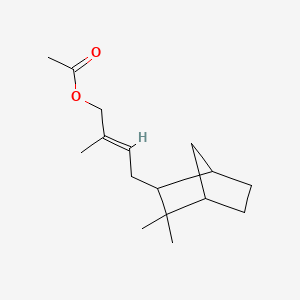
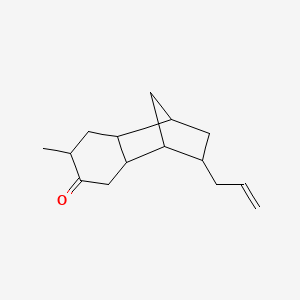

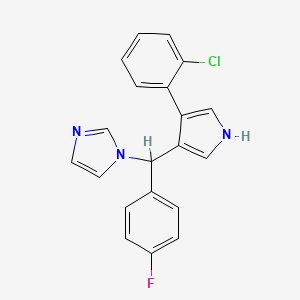
![N-[2-[(2-Cyano-4-nitrophenyl)azo]-5-[(phenylmethyl)amino]phenyl]acetamide](/img/structure/B12680300.png)
